molecular formula C27H45NO2 B031792 Hupehenine

Hupehenine

Cat. No.: B031792
M. Wt: 415.7 g/mol
InChI Key: NEMWYOKGHGSVSC-MSSYMPDSSA-N
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Description

Hupehenine is a bioactive isosteroidal alkaloid primarily found in the bulbs of Fritillaria hupehensis, a perennial herb widely used in traditional Chinese medicine. This compound is known for its antitussive and expectorant properties, making it a valuable component in herbal remedies for respiratory ailments .

Mechanism of Action

Hupehenine is a bioactive steroidal alkaloid found in Fritillaria hupehensis, a medicinal perennial herb known for its antitussive and expectorant effects . This article will delve into the various aspects of this compound’s mechanism of action.

Target of Action

It is known that this compound is one of the main phytochemicals in fritillaria plants .

Mode of Action

It is known to be a bioactive steroidal alkaloid . Steroidal alkaloids often interact with cell membranes and can influence various cellular processes.

Biochemical Pathways

Transcriptomic and metabolomic analyses of fritillaria hupehensis have shown that intercropping significantly increased the levels of several steroidal alkaloids, including this compound . This suggests that environmental factors can influence the biosynthesis of this compound and other steroidal alkaloids.

Result of Action

It is known that this compound is a bioactive compound with antitussive and expectorant effects . This suggests that it may influence cellular processes related to cough suppression and mucus secretion.

Action Environment

Environmental factors can influence the action of this compound. For instance, intercropping has been shown to significantly increase the levels of this compound in Fritillaria hupehensis . This suggests that the plant’s growth environment can influence the biosynthesis of this compound and potentially its efficacy and stability.

Chemical Reactions Analysis

Types of Reactions: Hupehenine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the chemical reactions of this compound include derivatives with enhanced pharmacological properties. These derivatives are often more potent and have improved therapeutic effects compared to the parent compound.

Comparison with Similar Compounds

Hupehenine is structurally similar to other steroidal alkaloids found in Fritillaria species, such as peimine, peiminine, and peimisine . this compound is unique in its specific bioactivity and therapeutic potential. Unlike its counterparts, this compound has shown promising results in inhibiting alpha-synuclein-seeded fibril formation, a key pathological event in Parkinson’s disease . This makes this compound a valuable compound for developing treatments for neurodegenerative disorders.

List of Similar Compounds:
  • Peimine
  • Peiminine
  • Peimisine
  • Synephrine
  • Trigonelline
  • Cytisine
  • Harmine
  • Koumine

Properties

IUPAC Name

(1R,2S,6S,9S,10R,11R,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-26,29-30H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMWYOKGHGSVSC-MSSYMPDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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